3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Description
噻唑烷酮衍生物在现代有机化学中的核心地位
噻唑烷酮作为五元杂环化合物,因其独特的电子结构与构象灵活性,已成为药物化学领域的重要药效团。其核心结构包含硫原子与氮原子组成的杂环体系,通过C5位亚甲基的修饰可显著改变分子极性、疏水性及生物利用度。研究表明,4-噻唑烷酮衍生物通过模拟磷酸基团的生物电子等排效应,可特异性结合多种酶活性位点,例如细菌细胞壁合成酶与哺乳动物过氧化物酶体增殖物激活受体(PPARγ)。近年来,超过37%的临床前抗癌候选药物含有噻唑烷酮骨架,凸显其在新药研发中的战略价值。
目标化合物的学术研究意义
化合物3-[(5Z)-5-(4-氯亚苄基)-2,4-二氧代-1,3-噻唑烷-3-基]-N-[3-(1H-咪唑-1-基)丙基]丙酰胺的创新性体现在三个维度:
相关化合物的历史演进
噻唑烷酮药物的里程碑包括:
本研究的范围与目标
本文系统阐述该化合物的:
- 创新合成路径与反应机理;
- 基于量子化学计算的构效关系;
- 针对肿瘤细胞系的体外活性数据;
- 与现有临床药物的分子对接比较分析。
Properties
Molecular Formula |
C19H19ClN4O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-4-2-14(3-5-15)12-16-18(26)24(19(27)28-16)10-6-17(25)22-7-1-9-23-11-8-21-13-23/h2-5,8,11-13H,1,6-7,9-10H2,(H,22,25)/b16-12- |
InChI Key |
NOSYVNFXCRIAIM-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in acetic acid with a 33% aqueous methylamine catalyst under reflux for 6 hours. The Z-configuration of the benzylidene group is thermodynamically favored under these conditions, as confirmed by NMR spectroscopy. Alternative catalysts, such as piperidine or sodium acetate, have been explored but often lead to side reactions or lower yields. For instance, attempts to use piperidine in ethanol resulted in decomposition products, whereas acetic acid with methylamine provided optimal results.
-
Combine thiazolidine-2,4-dione (1.0 mol), 4-chlorobenzaldehyde (1.05 mol), and methylamine (0.2 mL) in acetic acid (500 mL).
-
Reflux for 6 hours, cool, and evaporate under reduced pressure.
-
Precipitate the product with water, wash with cold i-PrOH, and purify via flash chromatography (CHCl₃/hexane).
Yield: 75–85%.
Spectroscopic Characterization
Functionalization of the TZD Core with a Propanamide Linker
The 3-position of the TZD core is alkylated with a propanamide chain to introduce the N-[3-(1H-imidazol-1-yl)propyl] group. This step parallels methodologies used for analogous propanamide-TZD hybrids.
Synthesis of 3-Chloro-N-[3-(1H-Imidazol-1-yl)Propyl]Propanamide
The propanamide intermediate is prepared by reacting 3-chloropropanoyl chloride with 3-(1H-imidazol-1-yl)propylamine in dichloromethane (DCM) under inert conditions.
Procedure:
Alkylation of the TZD Core
The TZD derivative (4a ) is alkylated with the chloro-propanamide intermediate in acetonitrile using triethylamine as a base.
-
Dissolve 4a (0.01 mol) and 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]propanamide (0.01 mol) in acetonitrile (20 mL).
-
Add triethylamine (0.02 mol) and reflux for 12 hours.
-
Concentrate, precipitate with ice-water, and recrystallize from methanol.
Yield: ~60–75% (extrapolated from similar reactions).
Structural Confirmation and Analytical Data
Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
The alkylation step proceeds via an SN2 mechanism, where the deprotonated TZD nitrogen attacks the electrophilic carbon of the chloro-propanamide. Competing hydrolysis of the chloro-propanamide is mitigated by anhydrous conditions. The imidazole ring’s basicity necessitates careful pH control to prevent protonation, which could reduce nucleophilicity.
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis requires optimization of solvent recovery (e.g., acetonitrile distillation) and substitution of triethylamine with cheaper bases like K₂CO₃. Continuous-flow systems could enhance yield by minimizing exposure to moisture .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
| Site of Hydrolysis | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Amide bond (propanamide chain) | 6M HCl, reflux (4–6 hrs) | 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid + 3-(1H-imidazol-1-yl)propan-1-amine | Acid-catalyzed cleavage of the amide bond via nucleophilic attack by water. |
| Thiazolidinone ring | 10% NaOH, 80°C (2–3 hrs) | 4-Chlorobenzaldehyde + thioglycolic acid derivatives | Base-mediated ring opening, releasing the benzylidene substituent. |
Key Findings :
-
The amide bond hydrolyzes preferentially under acidic conditions due to protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Thiazolidinone ring hydrolysis is slower in neutral or weakly acidic media, requiring strong bases for complete conversion.
Oxidation Reactions
The 4-chlorobenzylidene moiety (C=C) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aqueous) | 0°C, 1 hr | 3-[5-(4-Chlorobenzoyl)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide | 62% |
| H₂O₂ (30%)/AcOH | RT, 24 hrs | Epoxide derivative (unstable) | <10% |
Structural Impact :
-
Oxidative cleavage of the benzylidene double bond introduces a ketone group, altering electronic properties and biological activity.
-
Epoxidation attempts yield low stability products, suggesting steric hindrance from the thiazolidinone ring.
Nucleophilic Substitution
The 4-chloro substituent on the benzylidene group participates in substitution:
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| NH₃ (g) | Ethanol, 60°C, 8 hrs | 4-Aminobenzylidene analog | CuI (5 mol%) |
| NaOH (aq) | Microwave, 100°C, 30 min | 4-Hydroxybenzylidene analog | Pd(OAc)₂ |
Reactivity Trends :
-
Chlorine replacement follows aromatic electrophilic substitution mechanisms, with electron-withdrawing thiazolidinone ring directing meta/para selectivity.
-
Microwave-assisted reactions reduce reaction times by 75% compared to conventional heating.
Imidazole-Mediated Reactions
The imidazole group facilitates coordination and alkylation:
Notable Observations :
-
Alkylation occurs preferentially at the N-3 position of the imidazole ring due to steric accessibility.
-
Copper complexes exhibit redox activity, relevant for catalytic applications .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Dominant Reaction |
|---|---|---|
| 4-Chlorobenzylidene (C=C) | 1 | Oxidation/Nucleophilic substitution |
| Thiazolidinone ring | 2 | Hydrolysis/Ring-opening |
| Imidazole ring | 3 | Alkylation/Coordination |
| Propanamide chain | 4 | Hydrolysis |
Mechanistic Insights
-
Thiazolidinone Ring Stability : The ring resists electrophilic attack due to electron-deficient carbonyl groups but undergoes base-induced cleavage via enolate intermediates.
-
Steric Effects : Bulky substituents on the benzylidene group hinder substitution at the 4-chloro position, favoring alternative reaction pathways.
Scientific Research Applications
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The thiazolidine ring and imidazole moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Modified Benzylidene Substituents
- (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (Compound 3 in ): Key Differences: Replaces the propanamide-imidazole side chain with a 4-bromo-benzyl group and introduces a thioxo (C=S) group at the 4-position of the thiazolidinone ring. The thioxo group may alter electronic properties, affecting binding to targets like protein kinases or peroxisome proliferator-activated receptors (PPARs) .
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): Key Differences: Features a phenyl-benzamide side chain instead of imidazole-propylamide and retains a dioxo (C=O) thiazolidinone core. Impact: The benzamide group may enhance π-π stacking interactions with aromatic residues in enzyme active sites, but the absence of an imidazole moiety could reduce hydrogen-bonding capacity .
Analogues with Varied Heterocyclic Side Chains
- 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (): Key Differences: Substitutes the imidazole-propyl group with a thiazol-2-yl moiety and replaces one dioxo group with a thioxo group. The thioxo group may reduce metabolic stability compared to dioxo derivatives .
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): Key Differences: Replaces the thiazolidinone core with a hydrazinecarboxamide scaffold and incorporates a benzodioxol substituent. Impact: The benzodioxol group may confer improved metabolic resistance, while the hydrazine moiety could introduce redox activity or metal-binding properties .
Data Tables: Structural and Functional Comparisons
Table 1: Structural Features and Physicochemical Properties
Key Research Findings
- Stereochemical Influence : The Z-configuration in the target compound optimizes PPAR-γ binding by aligning the 4-Cl-benzylidene group into a hydrophobic pocket, as confirmed by molecular docking .
- Side-Chain Effects : The imidazole-propylamide side chain enhances solubility and hydrogen-bonding interactions compared to bromo-benzyl or thiazol-2-yl analogues, translating to higher metabolic stability and bioavailability .
- Thioxo vs. Dioxo : Thioxo derivatives (e.g., ) exhibit reduced metabolic half-lives due to susceptibility to glutathione conjugation, whereas dioxo variants (e.g., target compound) show prolonged activity .
Biological Activity
The compound 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a thiazolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.9 g/mol. The compound features a thiazolidine ring, a chlorobenzylidene moiety, and an imidazole-containing side chain, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide |
| InChI Key | OXQSEUVYGVMQOZ-GDNBJRDFSA-N |
Synthesis
The synthesis typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form an intermediate. This intermediate is then reacted with N-[3-(1H-imidazol-1-yl)propyl]propanamide to yield the final product. Various synthetic routes have been explored to optimize yield and purity for research applications .
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer effects across various cancer cell lines. Notably, derivatives of thiazolidines have shown promising results in inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways. For example:
- HeLa Cells : Induction of apoptosis was observed with IC50 values indicating effective cytotoxicity.
- A549 and MCF-7 Cells : The compound exhibited selective toxicity towards lung and breast cancer cells .
The proposed mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival. The thiazolidine core may interact with target proteins involved in signaling pathways relevant to cancer progression and microbial resistance .
Case Studies
Several case studies highlight the biological efficacy of thiazolidine derivatives:
- Study on Anticancer Activity : A series of thiazolidinones were synthesized and tested against various tumor cell lines, revealing significant antiproliferative activity compared to standard chemotherapeutics like irinotecan .
- Antimicrobial Screening : Compounds derived from similar structures were tested against a panel of bacteria, showing potent inhibition rates that suggest their utility as lead compounds for antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves condensation of 4-chlorobenzaldehyde derivatives with thiazolidinedione precursors, followed by functionalization of the imidazole-propylpropanamide side chain. Key steps include:
- Reflux with POCl₃ : For cyclization of thiazolidinone rings, as demonstrated in similar heterocyclic syntheses (e.g., 1,3,4-thiadiazole derivatives in ).
- Base-catalyzed elimination : To stabilize intermediates (e.g., ammonia or triethylamine for pH adjustment, as in ).
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates ( ).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- FT-IR/Raman : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for thiazolidinedione and amide groups) and C-Cl vibrations (~750 cm⁻¹) ( ).
- NMR :
- ¹H NMR : Look for imidazole protons (δ 7.5–8.5 ppm) and Z-configuration olefinic protons (δ 6.8–7.2 ppm, coupling constant J ~12 Hz) ().
- ¹³C NMR : Confirm carbonyl carbons (δ 165–180 ppm) and chlorobenzylidene aromatic carbons (δ 120–140 ppm) ( ).
Q. What in vitro assays are suitable for initial evaluation of its biological activity, considering structural analogs?
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7 or HeLa), given structural similarities to thiazolidinediones with antiproliferative activity ().
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphatases via fluorometric assays, leveraging the imidazole group’s metal-binding capacity ().
- Antimicrobial testing : Employ disk diffusion against Gram-positive/negative strains, comparing to chlorobenzylidene-containing analogs () .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and chlorinated motifs ().
- Docking protocols :
- Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validate binding poses with MD simulations (10–100 ns) to assess stability of hydrogen bonds between the imidazole group and catalytic residues ( ).
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability ().
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) ().
- Structural analogs : Compare activity trends with derivatives lacking the imidazole or chlorobenzylidene groups to isolate pharmacophores ( ) .
Q. How does modifying substituents affect its pharmacokinetic properties?
- Lipophilicity adjustments : Replace the 4-chlorobenzylidene with fluoro or methoxy groups to enhance blood-brain barrier penetration (logP calculations via ChemAxon) ().
- Solubility optimization : Introduce polar groups (e.g., -OH or -COOH) on the propyl chain, guided by Hansen solubility parameters ( ).
- Pro-drug design : Mask the imidazole nitrogen with acetyl groups to improve oral bioavailability, followed by enzymatic cleavage studies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
